1-(1-甲基-5-硝基-1H-1,3-苯并二唑-2-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

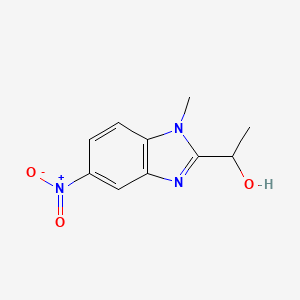

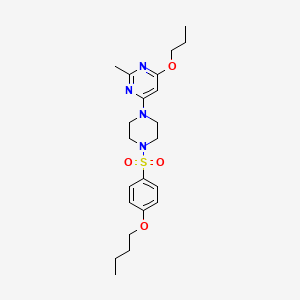

“1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol” consists of a benzimidazole core with a methyl group and a nitro group attached to the benzene ring . The InChI code for this compound is 1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 .

Chemical Reactions Analysis

While the specific chemical reactions involving “1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol” are not detailed in the available resources, imidazole compounds in general are known to participate in a variety of chemical reactions due to their amphoteric nature .

科学研究应用

- In the context of tuberculosis, researchers have explored nitroimidazole derivatives as potential anti-tubercular agents . These compounds show promise in combating Mycobacterium tuberculosis strains.

Antibacterial and Antimycobacterial Activity

These applications highlight the versatility of nitroimidazoles and their potential impact across various scientific domains. Further research and optimization are essential to fully harness their benefits. If you’d like more detailed information on any specific application, feel free to ask! 🌟

作用机制

Target of Action

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol primarily targets bacterial DNA. The compound interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol disrupts the supercoiling and uncoiling processes necessary for bacterial DNA function .

Mode of Action

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol binds to the active sites of DNA gyrase and topoisomerase IV, forming a stable complex that prevents these enzymes from performing their normal functions. This interaction leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. The nitro group in 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol is reduced within the bacterial cell, generating reactive nitrogen species that further damage bacterial DNA .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and cell division. Additionally, the generation of reactive nitrogen species leads to oxidative stress, further impairing bacterial cellular functions and promoting cell death .

Pharmacokinetics

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through reduction and conjugation reactions, and is excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol include the inhibition of bacterial DNA replication and transcription, leading to cell death. The compound’s ability to generate reactive nitrogen species further enhances its bactericidal activity. As a result, 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol is effective against a broad spectrum of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol. The compound is most effective in neutral to slightly acidic environments, which facilitate its absorption and activity. High temperatures may degrade the compound, reducing its efficacy. Additionally, the presence of reducing agents can enhance the generation of reactive nitrogen species, increasing its bactericidal activity .

: Source

属性

IUPAC Name |

1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZKCWBNANSUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)